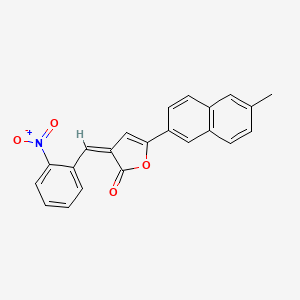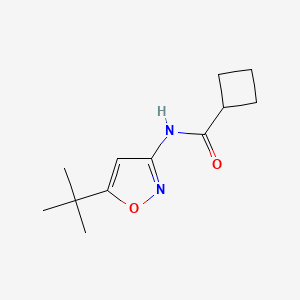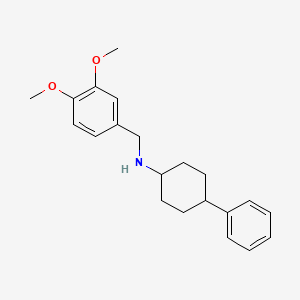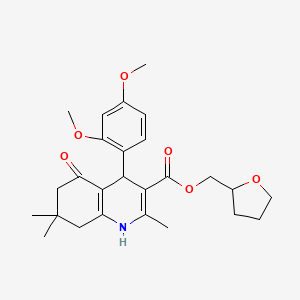
5-(6-methyl-2-naphthyl)-3-(2-nitrobenzylidene)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-methyl-2-naphthyl)-3-(2-nitrobenzylidene)-2(3H)-furanone, also known as musk ketone, is a synthetic fragrance compound widely used in the perfume and cosmetics industry. It was first synthesized in the 1880s and has since become a popular ingredient in many fragrance products due to its unique odor and long-lasting effects. In recent years, musk ketone has also gained attention for its potential scientific research applications.
Mechanism of Action
The exact mechanism of action of 5-(6-methyl-2-naphthyl)-3-(2-nitrobenzylidene)-2(3H)-furanone ketone is not fully understood, but it is believed to work by interacting with various receptors in the body. Studies have shown that this compound ketone can bind to several different types of receptors, including the estrogen receptor and the aryl hydrocarbon receptor. These interactions may be responsible for the compound's anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its potential therapeutic effects, this compound ketone has also been shown to have several biochemical and physiological effects. Studies have suggested that this compound ketone can affect the expression of certain genes and proteins in the body, which could have a wide range of effects on various physiological processes. Additionally, this compound ketone has been shown to have effects on the immune system, the nervous system, and the cardiovascular system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(6-methyl-2-naphthyl)-3-(2-nitrobenzylidene)-2(3H)-furanone ketone in scientific research is its availability and affordability. Musk ketone is a widely used fragrance compound and can be purchased in large quantities from chemical suppliers. Additionally, this compound ketone is relatively stable and can be stored for long periods of time without degrading. However, there are also some limitations to using this compound ketone in lab experiments. For example, the compound's odor can be overpowering and may interfere with certain types of experiments. Additionally, this compound ketone may have interactions with other compounds that could affect the results of experiments.
Future Directions
There are several potential future directions for research on 5-(6-methyl-2-naphthyl)-3-(2-nitrobenzylidene)-2(3H)-furanone ketone. One area of interest is in the development of this compound ketone-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on various physiological processes. Finally, there is a need for more research on the safety and toxicity of this compound ketone, particularly with regards to long-term exposure and environmental impact.
In conclusion, this compound ketone is a synthetic fragrance compound that has gained attention for its potential scientific research applications. It has been shown to have anti-cancer, anti-inflammatory, and antioxidant effects, among others. While there are some limitations to using this compound ketone in lab experiments, its availability and affordability make it a promising compound for further research. There are several potential future directions for research on this compound ketone, including the development of this compound ketone-based drugs and further investigation into its mechanism of action and safety.
Synthesis Methods
The synthesis of 5-(6-methyl-2-naphthyl)-3-(2-nitrobenzylidene)-2(3H)-furanone ketone involves several steps, including the condensation of 2-nitrobenzaldehyde with 6-methylnaphthalene in the presence of a base to form an intermediate product. This intermediate is then reacted with furfural in the presence of an acid catalyst to yield this compound ketone. The process is relatively straightforward and can be carried out on a large scale, making this compound ketone an affordable and widely available fragrance compound.
Scientific Research Applications
Musk ketone has been shown to have several potential scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have suggested that 5-(6-methyl-2-naphthyl)-3-(2-nitrobenzylidene)-2(3H)-furanone ketone may have anti-cancer properties and could potentially be used as a treatment for certain types of cancer. Additionally, this compound ketone has been shown to have anti-inflammatory and antioxidant effects, which could make it useful in the treatment of other diseases such as arthritis and cardiovascular disease.
properties
IUPAC Name |
(3Z)-5-(6-methylnaphthalen-2-yl)-3-[(2-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-14-6-7-16-11-18(9-8-15(16)10-14)21-13-19(22(24)27-21)12-17-4-2-3-5-20(17)23(25)26/h2-13H,1H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJUZPZHGGYEJF-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC=CC=C4[N+](=O)[O-])C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC=CC=C4[N+](=O)[O-])/C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996079.png)
![5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B4996085.png)


![3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4996109.png)


![3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B4996138.png)
![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4996142.png)



![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B4996188.png)